![molecular formula C6H3Br2N3 B566838 2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1257705-07-9](/img/structure/B566838.png)
2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine
Übersicht
Beschreibung
“2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the CAS Number: 1257705-07-9 . It has a molecular weight of 276.92 and its IUPAC name is 2,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine . It is a light yellow solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, which is structurally similar to “2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine”, is isoelectronic with purines . This means that the ring system of these compounds has the same number of π electrons and the same arrangement of atoms . This structural similarity allows these compounds to be used as possible surrogates of the purine ring .
Physical And Chemical Properties Analysis
“2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” is a light yellow solid . It has a molecular weight of 276.92 and is stored at temperatures between 0-5°C .
Wissenschaftliche Forschungsanwendungen
Antidepressant Medication
The discovery of trazodone, a [1,2,4]-triazolopyridine derivative as a selective serotonin reuptake inhibitor for treating depression , suggests that 2,8-Dibromo derivatives could potentially be explored for similar pharmacological applications.
Anticancer Activity
Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have shown potent antitumor activities by acting on different targets such as tubulin and CDK2 . The brominated derivative may offer a novel approach to targeted cancer therapy.
Catalyst-Free Synthesis
An eco-friendly method for synthesizing [1,2,4]-triazolo[1,5-a]pyridines under microwave conditions without catalysts could be applicable to 2,8-Dibromo derivatives for greener chemistry practices.
Biological Activities
The scaffold is present in structures used in agriculture and medicinal chemistry with antibacterial, antifungal, antiviral, antiparasitic activities . The dibromo variant could enhance these properties or offer specificity.
Cell Cycle Arrest and Apoptosis Induction
Compounds in this class have been shown to induce cell cycle arrest and apoptosis in cancer cells , suggesting a potential application in cancer research and therapy.
Targeted Therapy Development
The structural uniqueness of [1,2,4]-triazolopyridines makes them candidates for developing new targeted therapies with minimal side effects .
Wirkmechanismus
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Compounds with similar structures are known to interact with their targets, leading to changes in the target’s function . For instance, as JAK1 and JAK2 inhibitors, they can interfere with the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and immune response .
Biochemical Pathways
Given its potential role as a jak inhibitor, it may impact the jak-stat signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .
Result of Action
Based on the known activities of similar compounds, it can be inferred that it may have potential therapeutic effects in various conditions, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Eigenschaften
IUPAC Name |
2,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTOPRBLSYPTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



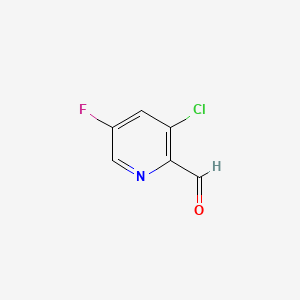
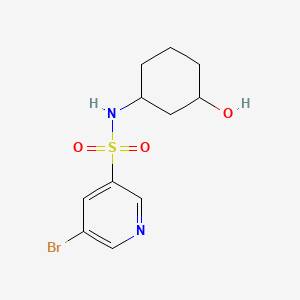
![4-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B566759.png)
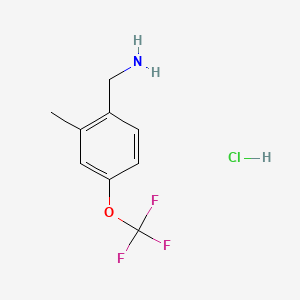
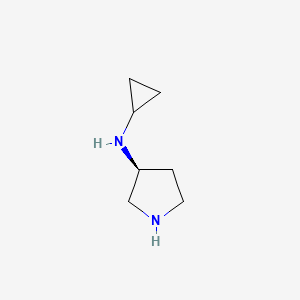
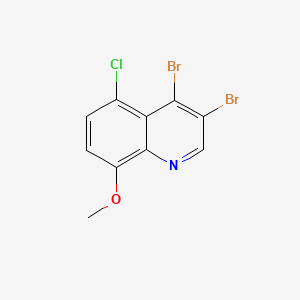
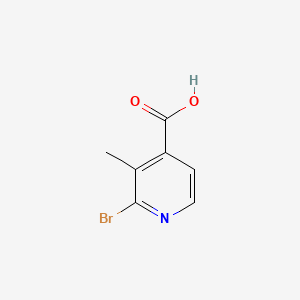
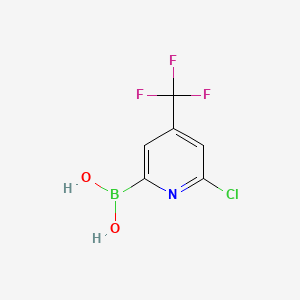

![4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B566774.png)
![6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B566776.png)
![9-Ethyl-2,9-diazaspiro[5.5]undecane](/img/structure/B566777.png)